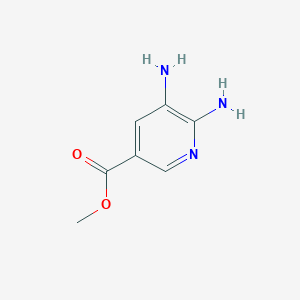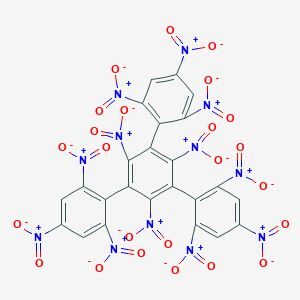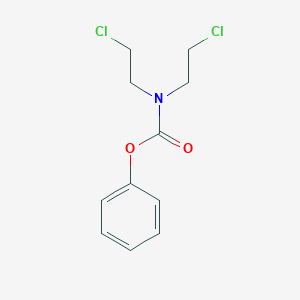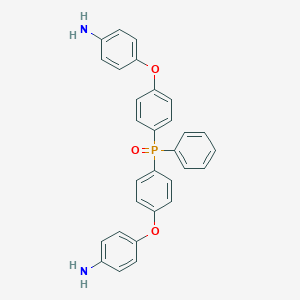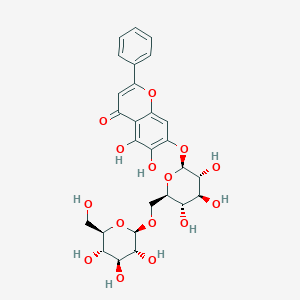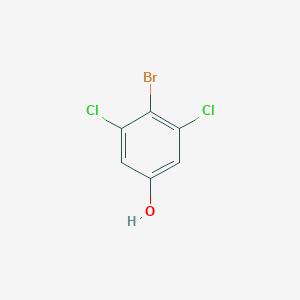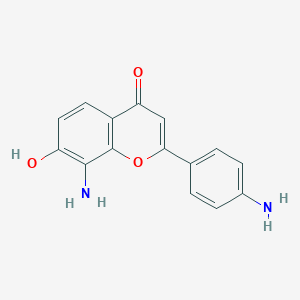
4',8-Diamino-7-hydroxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4',8-Diamino-7-hydroxyflavone, also known as FIDA, is a flavone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4',8-Diamino-7-hydroxyflavone is not fully understood, but it is believed to act through multiple pathways. 4',8-Diamino-7-hydroxyflavone has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress. It can also induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4',8-Diamino-7-hydroxyflavone has been shown to exhibit a wide range of biochemical and physiological effects. It can reduce the production of reactive oxygen species and inhibit the activity of pro-inflammatory cytokines. 4',8-Diamino-7-hydroxyflavone can also induce cell cycle arrest and apoptosis in cancer cells. Additionally, 4',8-Diamino-7-hydroxyflavone can act as a fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
4',8-Diamino-7-hydroxyflavone has several advantages for lab experiments, including its high purity and yield, as well as its ability to act as a fluorescent probe for the detection of metal ions. However, 4',8-Diamino-7-hydroxyflavone is not readily available commercially, and its synthesis can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research and development of 4',8-Diamino-7-hydroxyflavone. One area of interest is the development of 4',8-Diamino-7-hydroxyflavone-based biosensors for the detection of metal ions in environmental and clinical samples. Another direction is the investigation of 4',8-Diamino-7-hydroxyflavone as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, the synthesis of 4',8-Diamino-7-hydroxyflavone derivatives with improved properties and efficacy is an area of ongoing research.
Conclusion:
In conclusion, 4',8-Diamino-7-hydroxyflavone is a promising compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties, as well as its ability to act as a fluorescent probe for the detection of metal ions, make it an attractive candidate for further research and development. While there are some limitations to its use in lab experiments, ongoing research is focused on improving its synthesis and developing new applications for this compound.
Synthesemethoden
4',8-Diamino-7-hydroxyflavone can be synthesized using various methods, including the reaction of 7-hydroxyflavone with 4,8-diaminopyrene in the presence of a catalyst. Another method involves the reaction of 7-hydroxyflavone with 4,8-diaminobenzene in the presence of a reducing agent. Both methods result in the formation of 4',8-Diamino-7-hydroxyflavone with high yields and purity.
Wissenschaftliche Forschungsanwendungen
4',8-Diamino-7-hydroxyflavone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4',8-Diamino-7-hydroxyflavone can also act as a fluorescent probe for the detection of metal ions and has been used in the development of biosensors.
Eigenschaften
CAS-Nummer |
199460-15-6 |
|---|---|
Produktname |
4',8-Diamino-7-hydroxyflavone |
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
8-amino-2-(4-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)13-7-12(19)10-5-6-11(18)14(17)15(10)20-13/h1-7,18H,16-17H2 |
InChI-Schlüssel |
HNEBZFFMSDQDBA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)N)N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)N)N |
Synonyme |
4H-1-Benzopyran-4-one,8-amino-2-(4-aminophenyl)-7-hydroxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)

![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)

![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)


